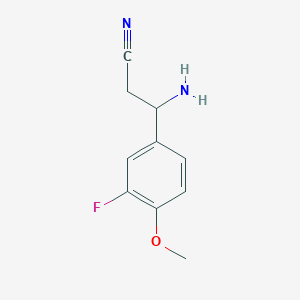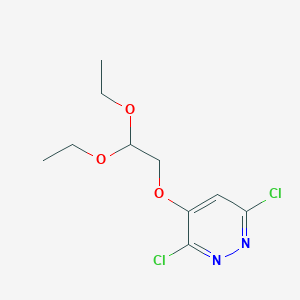
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound that features both bromine and fluorine substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and (S)-butan-1-amine.
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine substituents.
Amine Introduction: The (S)-butan-1-amine is then introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2-Bromo-4-fluorophenyl)butan-1-amine hydrochloride
- (S)-1-(2-Chloro-6-fluorophenyl)butan-1-amine hydrochloride
- (S)-1-(2-Bromo-6-chlorophenyl)butan-1-amine hydrochloride
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H14BrClFN |
|---|---|
Peso molecular |
282.58 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
XJGAQUOVJWJSJD-FVGYRXGTSA-N |
SMILES isomérico |
CCC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canónico |
CCCC(C1=C(C=CC=C1Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)
![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)




